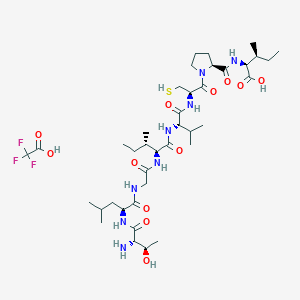
Remdesivir N-2 intermediate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Remdesivir N-2 intermediate is a crucial compound in the synthesis of remdesivir, an antiviral medication used to treat COVID-19. Remdesivir is a nucleoside ribonucleic acid polymerase inhibitor that interferes with the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) inside the host cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir from its precursor, GS-441524, involves a three-step sequence. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a phosphoramidation reaction, where the protected intermediate is reacted with a phosphoramidite reagent. Finally, the protecting groups are removed under mild conditions to yield remdesivir .
Industrial Production Methods
For industrial production, the synthesis of remdesivir is optimized to achieve high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The overall yield of the industrial process can reach up to 85%, with a purity of 99.4% .
Análisis De Reacciones Químicas
Types of Reactions
Remdesivir N-2 intermediate undergoes several types of chemical reactions, including:
Protection and Deprotection: The hydroxyl groups are protected using DMF-DMA and later deprotected under mild conditions.
Phosphoramidation: The intermediate undergoes a phosphoramidation reaction to introduce the phosphoramidate group.
Common Reagents and Conditions
DMF-DMA: Used for the protection of hydroxyl groups.
Phosphoramidite Reagent: Used in the phosphoramidation reaction.
Major Products Formed
The major product formed from these reactions is remdesivir, which is then further processed to obtain the active triphosphate metabolite, GS-443902 .
Aplicaciones Científicas De Investigación
Remdesivir N-2 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of remdesivir, which is a key compound in antiviral research.
Biology: Studied for its role in inhibiting the replication of RNA viruses, including SARS-CoV-2.
Medicine: Used in the development of antiviral therapies for COVID-19.
Industry: Employed in the large-scale production of remdesivir for clinical use.
Mecanismo De Acción
Remdesivir exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of SARS-CoV-2. The compound is metabolized inside the host cells to form the active triphosphate metabolite, GS-443902, which incorporates into the viral RNA and causes premature termination of RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
GS-441524: The nucleoside precursor of remdesivir.
Molnupiravir: Another antiviral compound used to treat COVID-19.
Favipiravir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Uniqueness
Remdesivir is unique due to its high efficacy in inhibiting the replication of SARS-CoV-2 and its ability to be administered intravenously, which allows for rapid delivery to the site of infection . Additionally, remdesivir has a high barrier to resistance, making it a valuable tool in the treatment of COVID-19 .
Propiedades
Fórmula molecular |
C15H17N5O4 |
|---|---|
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile |
InChI |
InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19) |
Clave InChI |
IJCOKJGMVJGKBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)
![8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)


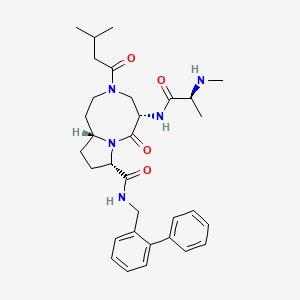
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828455.png)
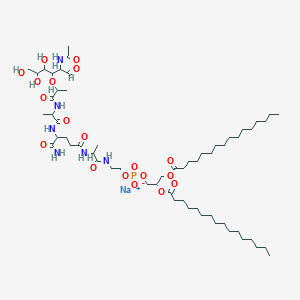
![[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828479.png)
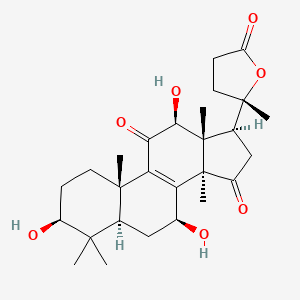
![4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828501.png)
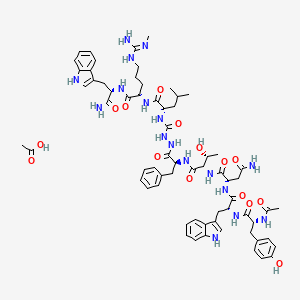
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)
